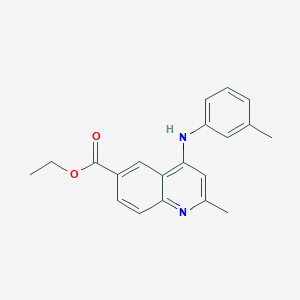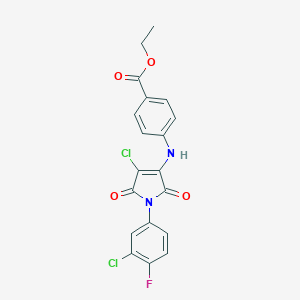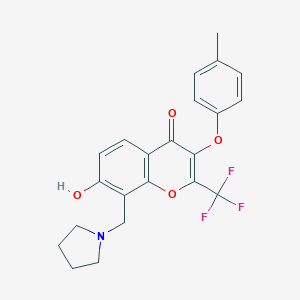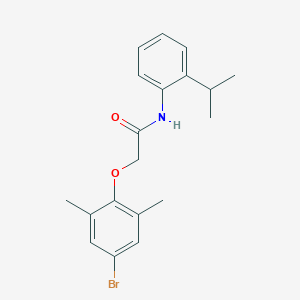
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family. It is a yellowish powder that is widely used in scientific research for its various properties.
Mécanisme D'action
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC by Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell growth. It also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has been shown to inhibit the activity of PKC in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. However, Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. It also has limited solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate. One potential direction is to study its potential as an anticancer agent in vivo. Another potential direction is to study its anti-inflammatory properties in animal models of inflammatory diseases. Additionally, further research could be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, the structure-activity relationship of Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate could be explored to develop more potent and selective inhibitors of PKC.
Méthodes De Synthèse
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate can be synthesized through a multistep process. The starting material is 2-methylquinoline-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylaniline to form the amide intermediate. Finally, the amide is reacted with ethyl chloroformate to yield Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is widely used in scientific research for its various properties. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has been shown to inhibit the growth of various cancer cell lines, making it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)15-8-9-18-17(12-15)19(11-14(3)21-18)22-16-7-5-6-13(2)10-16/h5-12H,4H2,1-3H3,(H,21,22) |
Clé InChI |
DCWDUGDJRYPWDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC(=C3)C)C |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
